2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone
Overview
Description
2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone is a chemical compound with the molecular formula C₁₃H₁₀F₅NOS and a molecular weight of 323.04 g/mol . This compound is characterized by the presence of a pentafluorosulfanyl group (-SF₅) attached to an aromatic ring, which imparts unique physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable aromatic precursor with sulfur tetrafluoride (SF₄) under controlled conditions . The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the successful incorporation of the -SF₅ group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used .
Scientific Research Applications
2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone exerts its effects is primarily through its interaction with molecular targets via the -SF₅ group. This group imparts strong electron-withdrawing properties, influencing the compound’s reactivity and binding affinity to various targets. The pathways involved often include electrophilic and nucleophilic interactions, which can modulate biological activity and chemical stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(trifluoromethyl)phenyl phenyl ketone
- 2-Amino-5-(difluoromethyl)phenyl phenyl ketone
- 2-Amino-5-(methyl)phenyl phenyl ketone
Uniqueness
Compared to similar compounds, 2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone is unique due to the presence of the -SF₅ group, which provides a combination of high chemical stability, strong electron-withdrawing effects, and significant steric hindrance. These properties make it particularly valuable in applications requiring enhanced stability and reactivity .
Properties
IUPAC Name |
[2-amino-5-(pentafluoro-λ6-sulfanyl)phenyl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F5NOS/c14-21(15,16,17,18)10-6-7-12(19)11(8-10)13(20)9-4-2-1-3-5-9/h1-8H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESLRNFKNRQKRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)S(F)(F)(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301220032 | |
Record name | (OC-6-21)-(4-Amino-3-benzoylphenyl)pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301220032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-86-5 | |
Record name | (OC-6-21)-(4-Amino-3-benzoylphenyl)pentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-(4-Amino-3-benzoylphenyl)pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301220032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.